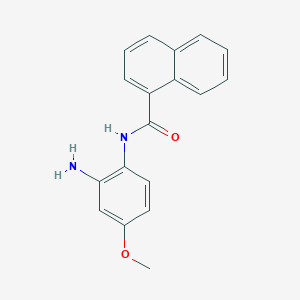
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” is a chemical compound with the molecular formula C18H16N2O2. It has a molecular weight of 292.33 .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Antimicrobial Activity
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide and its derivatives have been researched for their antimicrobial properties. In a study, various naphthalene-1-carboxanilides showed significant activity against Mycobacterium avium subsp. paratuberculosis, demonstrating higher activity than some standard antibiotics like rifampicin and ciprofloxacin (Goněc et al., 2014). Furthermore, derivatives of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides exhibited high biological activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species (Kos et al., 2013).
Chemical Structure and Properties
The chemical structure and properties of naphthalene-1-carboxamide derivatives have been extensively studied. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1yl variant, were explored (Özer et al., 2009). Similarly, the preparation of electrochromic polymers incorporating 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides has been reported (Hsiao & Han, 2017).
Photosynthetic Electron Transport Inhibition
Compounds based on naphthalene-1-carboxamide have been evaluated for their potential to inhibit photosynthetic electron transport in plants. For instance, certain naphthalene-1-carboxanilides demonstrated PET-inhibiting activity when tested on isolated spinach chloroplasts (Goněc et al., 2014).
Potential in Medical Imaging
Naphthalene-sulfonamides, closely related to naphthalene-1-carboxamides, have been synthesized for use in positron emission tomography (PET) imaging, highlighting their potential application in medical diagnostics (Wang et al., 2008).
Polymer Science Applications
The creation of redox-active and electrochromic aromatic polyamides using naphthalene-based diamine monomers illustrates the application of these compounds in advanced material science (Hsiao & Han, 2017).
Propriétés
IUPAC Name |
N-(2-amino-4-methoxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-13-9-10-17(16(19)11-13)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDRYCEWOSRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
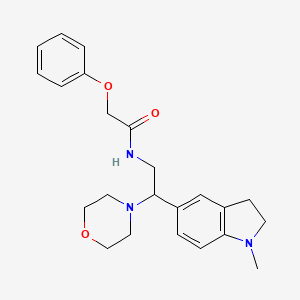

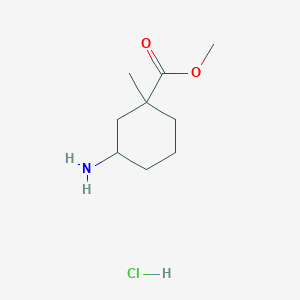
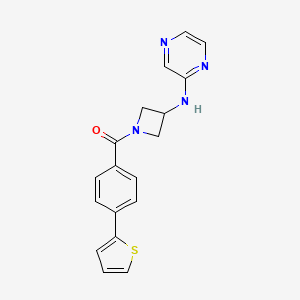
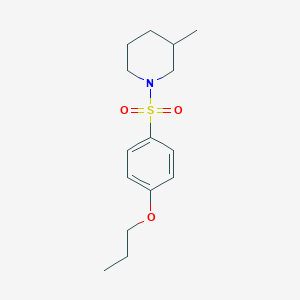


![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
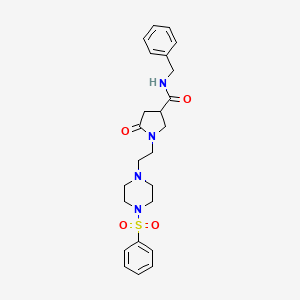
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)